molecular formula C10H9F3O3 B13610337 Methyl 2-hydroxy-3-(2,4,5-trifluorophenyl)propanoate

Methyl 2-hydroxy-3-(2,4,5-trifluorophenyl)propanoate

Cat. No.: B13610337
M. Wt: 234.17 g/mol
InChI Key: JXGDQEZZRYOWJB-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(2,4,5-trifluorophenyl)propanoate is an organic compound with a molecular formula of C10H9F3O3. This compound is characterized by the presence of a trifluorophenyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(2,4,5-trifluorophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2,4,5-trifluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted trifluorophenyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-(2,4,5-trifluorophenyl)propanoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyphenyl)propanoate
  • Methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate
  • Methyl (2,4,5-trifluorophenyl)sulfane

Uniqueness

Methyl 2-hydroxy-3-(2,4,5-trifluorophenyl)propanoate is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-hydroxy-3-(2,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H9F3O3/c1-16-10(15)9(14)3-5-2-7(12)8(13)4-6(5)11/h2,4,9,14H,3H2,1H3

InChI Key

JXGDQEZZRYOWJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1F)F)F)O

Origin of Product

United States

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